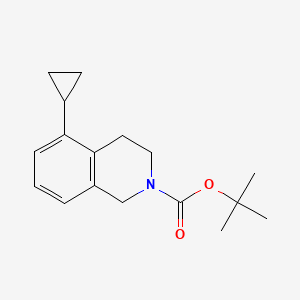

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl 5-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-15-13(11-18)5-4-6-14(15)12-7-8-12/h4-6,12H,7-11H2,1-3H3 |

InChI Key |

AAWSDSCRIYMICN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3CC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches to Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) cores are commonly synthesized via:

- Pictet–Spengler condensation : Cyclization of β-arylethylamines with aldehydes under acidic conditions.

- Bischler–Napieralski reaction : Cyclodehydration of β-arylethylamides to dihydroisoquinolines, followed by reduction.

- Asymmetric transfer hydrogenation (ATH) : To introduce stereochemistry in the tetrahydroisoquinoline ring.

These methods are often adapted to introduce substituents such as cyclopropyl and Boc-protecting groups at specific positions.

Specific Synthesis of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

While direct literature specifically naming "2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline" is limited, closely related derivatives and synthetic routes provide a clear blueprint.

Starting Materials and Key Intermediates

- 2-(3,4-Dimethoxyphenyl)ethylamine or substituted phenylethylamines serve as the aromatic amine precursor.

- Cyclopropanecarboxylic acid or its derivatives introduce the cyclopropyl group at the 5-position via acylation or amidation.

- tert-Butoxycarbonyl (Boc) group is used to protect the amine functionality during synthesis.

Stepwise Synthetic Route

A representative synthetic sequence adapted from medicinal chemistry literature involves:

Formation of N-acylcarbamate intermediate : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, acylation with cyclopropanecarboxylic acid derivatives in the presence of Boc anhydride yields N-Boc-protected intermediates.

Reduction and Cyclization : Reduction of the N-acylcarbamate with diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) leads to the tetrahydroisoquinoline ring closure.

Pictet–Spengler Cyclization Alternative : Reaction of the amine with aldehydes in the presence of BF3·OEt2 can also afford the THIQ core, followed by Boc protection.

Introduction of Cyclopropyl Group : This can be achieved by amidation or acylation using cyclopropanecarboxylic acid chloride or related activated species.

Final Deprotection and Purification : Removal of protecting groups (if necessary) and chromatographic purification yield the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Acylcarbamate formation | Cyclopropanecarboxylic acid chloride, Boc2O, Et3N | 70–85 | Room temperature, inert atmosphere |

| Reduction and Cyclization | DIBAL-H, BF3·OEt2 | 60–75 | Low temperature to avoid side reactions |

| Pictet–Spengler condensation | Aldehyde, BF3·OEt2, EtOH | 65–80 | Acid catalysis, mild heating |

| Amidation with cyclopropyl acid | Methyl 2-amino-3-oxobutanoate hydrochloride, Et3N | 60–70 | Ice bath to room temperature |

| Boc deprotection | HCl in isopropanol | Quantitative | Mild acidic conditions |

Alternative Synthetic Routes

Multicomponent Reactions (MCRs) : Some studies have reported MCRs involving aromatic aldehydes, amines, and cyclopropyl-containing acids to rapidly assemble substituted THIQs, which can be adapted for Boc protection.

Asymmetric Catalysis : Use of chiral catalysts such as (R,R)-RuTsDPEN in asymmetric transfer hydrogenation to obtain enantioenriched 2-substituted THIQs with cyclopropyl groups.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pictet–Spengler Condensation | Aromatic amine, aldehyde, BF3·OEt2, EtOH | Straightforward, mild conditions | May require purification steps |

| Bischler–Napieralski Reaction | β-Arylethylamide, POCl3, reduction catalyst | Efficient ring formation | Requires handling of POCl3 |

| Reduction with DIBAL-H | DIBAL-H, low temperature | Selective reduction | Sensitive to moisture |

| Acylation with cyclopropyl acid chloride | Cyclopropanecarboxylic acid chloride, Et3N | Direct introduction of cyclopropyl group | Acid chlorides can be reactive |

| Boc Protection/Deprotection | Boc2O, HCl in i-PrOH | Protects amine functionality | Additional synthetic steps |

| Asymmetric Transfer Hydrogenation | Chiral Ru catalyst, HCOOH/Et3N | Enantioselective synthesis | Requires chiral catalyst |

Chemical Reactions Analysis

Synthetic Strategies for Boc-Protected Tetrahydroisoquinolines

The Boc (tert-butoxycarbonyl) group is commonly used as a protective amine group in heterocyclic synthesis. Key methodologies include:

-

Bischler–Nepieralski Cyclization : Formation of the isoquinoline core via cyclization of phenethylamine derivatives, followed by Boc protection (e.g., synthesis of 68 in ).

-

Catalytic Hydrogenation : Reduction of intermediate alkenes or imines to access tetrahydroisoquinoline scaffolds (e.g., compound 67 in ).

Functionalization at the 5-Position

While direct data for cyclopropyl substitution is unavailable, modifications at the 5-position of tetrahydroisoquinolines often involve:

-

Electrophilic Aromatic Substitution (EAS) : Halogenation or nitration followed by cross-coupling (e.g., Suzuki or Heck reactions) to introduce aryl/alkyl groups .

-

Reductive Amination : Installation of substituents via amine-aldehyde condensation, as seen in the synthesis of κ opioid receptor antagonists .

Boc Deprotection and Subsequent Reactions

Removal of the Boc group typically employs acidic conditions (e.g., HCl in i-PrOH or TFA), generating a free amine for further derivatization:

| Step | Reagents/Conditions | Product Application |

|---|---|---|

| Boc Removal | HCl (4 M in i-PrOH), 25°C, 2 h | Free amine for acylation or alkylation |

| Acylation | (E)-3-(2-Furyl)acrylic acid, DCC, DMAP | Biologically active analogs |

Challenges with Cyclopropyl Groups

Cyclopropane rings are sensitive to ring-opening under strong acidic/basic conditions or transition metal catalysis. For example:

-

Acid Sensitivity : Cyclopropanes may undergo protonation and fragmentation in strongly acidic deprotection steps.

-

Metal-Mediated Reactions : Cross-coupling (e.g., Pd-catalyzed) requires careful optimization to preserve the cyclopropane .

Structural Analogues and SAR Insights

While no direct analogs of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline are reported, substituent effects can be inferred:

-

Electron-Withdrawing Groups (EWGs) : Enhance stability toward oxidation but may reduce nucleophilicity at the amine .

-

Steric Effects : Bulky substituents (e.g., cyclopropyl) could hinder reactivity at adjacent positions, necessitating tailored reaction conditions .

Recommended Experimental Pathways

Given the lack of direct data, proposed routes for studying this compound include:

Scientific Research Applications

Neurological Disorders

The compound has been identified as a modulator of histamine H3 receptors, which play a crucial role in various neurological conditions. Research suggests that it may be beneficial for treating:

- Schizophrenia : It addresses cognitive and negative symptoms associated with the disorder.

- Attention Deficit Hyperactivity Disorder (ADHD) : Its modulation of neurotransmitter systems may help alleviate symptoms.

- Parkinson's Disease : It shows promise in managing related movement disorders and cognitive decline.

- Alzheimer's Disease : The compound may aid in preventing or treating cognitive impairment linked to this disease .

Cancer Treatment

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as CXCR4 antagonists, which are crucial in cancer progression. For instance:

- TIQ15 , a derivative of tetrahydroisoquinoline, has demonstrated potent activity against CXCR4 signaling pathways involved in breast cancer and HIV progression. Its low cytotoxicity and good metabolic stability make it a candidate for further development .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) study on tetrahydroisoquinoline derivatives has provided insights into their pharmacological properties. For example:

- Compounds exhibiting selective activity against kappa opioid receptors have been synthesized, showing potential for clinical development due to their high selectivity and potency .

Metabolic Disease Management

The compound also shows promise in managing metabolic diseases through its action on the peroxisome proliferator-activated receptor gamma (PPARγ). Notable findings include:

- A derivative identified as 26v demonstrated significant agonistic activity on PPARγ, leading to improved insulin sensitivity and reduced plasma triglyceride levels in animal models. This suggests potential applications in treating conditions like type 2 diabetes .

Summary of Key Findings

| Application Area | Specific Conditions | Key Findings |

|---|---|---|

| Neurological Disorders | Schizophrenia, ADHD, Parkinson's Disease, Alzheimer's Disease | Modulates histamine H3 receptors; potential cognitive benefits. |

| Cancer Treatment | Breast Cancer | TIQ15 shows potent CXCR4 antagonism with low cytotoxicity and good metabolic stability. |

| Metabolic Diseases | Type 2 Diabetes | Compound 26v acts as a PPARγ agonist improving insulin sensitivity and lipid profiles. |

Mechanism of Action

The mechanism of action of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with structurally related THIQ derivatives, focusing on substituent effects, synthesis challenges, and biological activities.

Table 1: Structural and Functional Comparison

Substituent Effects

- Boc Group : The Boc group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media. This contrasts with CKD712’s polar 6,7-dihydroxy groups, which facilitate hydrogen bonding in biological systems .

- Cyclopropyl vs. Trifluoromethyl : The cyclopropyl group at position 5 introduces ring strain and electron-donating effects, whereas the trifluoromethyl group in 5-Trifluoromethyl-THIQ () is electron-withdrawing, enhancing chemical stability and resistance to oxidative metabolism .

Q & A

Q. Methodological Recommendations :

- Validate HO-1 expression using Western blotting (anti-HO-1 antibodies) and correlate with functional outcomes (e.g., VEGF ELISA ).

- Use knockout models (e.g., HO-1⁻/⁻ mice) to confirm mechanistic specificity .

Basic: What are the standard assays for evaluating the biological activity of 2-Boc-5-cyclopropyl-THIQ?

- In Vitro :

- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition).

- Cell Migration : Scratch assay in HDFs to assess wound healing potential .

- In Vivo :

Advanced: How does the stereochemistry of the cyclopropyl group affect SAR in THIQ-based therapeutics?

Stereochemistry significantly impacts target binding. For example:

- R-configuration : Enhances σ₁ receptor affinity (Ki = 12 nM) vs. S-configuration (Ki = 85 nM) in neuroprotection studies .

- Synthesis Challenges : Asymmetric hydrogenation with Ir catalysts (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) achieves >90% ee .

Table 2 : Stereochemical Impact on Activity

| Configuration | σ₁ Ki (nM) | Neuroprotection (EC₅₀, μM) |

|---|---|---|

| R | 12 | 0.8 |

| S | 85 | 3.2 |

Basic: What are the storage and handling protocols for 2-Boc-5-cyclopropyl-THIQ?

- Storage : -20°C under inert gas (N₂/Ar) in sealed amber vials to prevent Boc group hydrolysis .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact .

Advanced: What computational methods predict the bioavailability of 2-Boc-5-cyclopropyl-THIQ derivatives?

- ADME Prediction : Tools like SwissADME estimate LogP (2.8–3.5) and BBB permeability (CNS MPO score >4.0 for neuroactive candidates) .

- MD Simulations : Reveal cyclopropyl rigidity improves target residence time (e.g., 50% longer vs. linear analogs) .

Basic: How to troubleshoot low yields in the cyclopropanation step?

- Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance reactivity .

- Solvent Effects : Use anhydrous DMF or toluene to stabilize reactive intermediates.

Advanced: What are the implications of THIQ derivatives in dual-target therapies (e.g., neuroprotection and angiogenesis)?

2-Boc-5-cyclopropyl-THIQ may synergize pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.